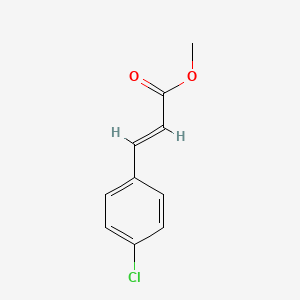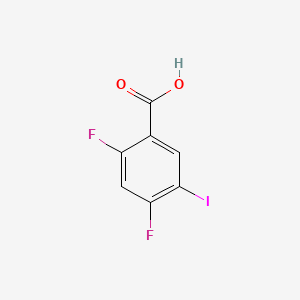
Methyl 4-chlorocinnamate
Vue d'ensemble
Description
Methyl 4-chlorocinnamate is a chemical compound with the linear formula C10H9ClO2 . It has a molecular weight of 196.635 .
Synthesis Analysis
Methyl 4-chlorocinnamate can be synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .
Molecular Structure Analysis
The molecular structure of Methyl 4-chlorocinnamate can be analyzed using various spectroscopic techniques .
Chemical Reactions Analysis
The chemical reactions of Methyl 4-chlorocinnamate can be analyzed under magnetic stirring at room temperature and monitored with TLC for 72 hours .
Physical And Chemical Properties Analysis
Methyl 4-chlorocinnamate has a molecular weight of 196.63 g/mol . More detailed physical and chemical properties can be found in the chemical databases .
Applications De Recherche Scientifique
Synthesis of Cinnamamides
Methyl 4-chlorocinnamate: is used as a precursor in the synthesis of cinnamamides, which are compounds with potential therapeutic properties. A study demonstrated a highly efficient method for synthesizing cinnamamides from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM under continuous-flow microreactors . This process achieved a maximum conversion of 91.3% under optimal conditions, highlighting its efficiency and potential for large-scale production.
Antimicrobial Activity
Cinnamides and cinnamates, derived from methyl 4-chlorocinnamate, have been studied for their antimicrobial activity. Research has shown that these compounds can be effective against pathogenic fungi and bacteria . The study of these derivatives helps in understanding their mechanism of action and potential use as antimicrobial agents in medical treatments.
Drug Design and Development
The chemical structure of methyl 4-chlorocinnamate allows for its use in drug design and development. Its derivatives have been incorporated into synthetic compounds with neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties . This makes it a valuable scaffold in medicinal chemistry for the creation of new therapeutic agents.
Enzymatic Synthesis
Methyl 4-chlorocinnamate is also significant in enzymatic synthesis processes. The aforementioned study using Lipozyme® TL IM showcases the compound’s role in enzymatic reactions, providing a rapid and economical strategy for the synthesis of pharmacologically active compounds .
Continuous-Flow Reaction Technology
The compound’s stability and reactivity make it suitable for continuous-flow reaction technology, a method that offers advantages such as short residence time, mild reaction conditions, and easy control of the reaction process . This technology is particularly useful in the pharmaceutical industry for the efficient production of drugs.
Pharmacological Research
Due to its various pharmacological activities, such as antioxidant, antimicrobial, anticancer, and anti-inflammatory activities, methyl 4-chlorocinnamate is a subject of interest in pharmacological research . It serves as a base compound for the synthesis of derivatives that are evaluated for their therapeutic potential.
Mécanisme D'action
Methyl 4-chlorocinnamate has shown antimicrobial activity. The ester methyl 4-chlorocinnamate presented activity against S. aureus at the highest concentration tested . In the antifungal evaluation, all of the esters were bioactive . The data of molecular docking suggested that all the compounds present good affinity towards the active site related to antifungal activity .
Safety and Hazards
Methyl 4-chlorocinnamate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
methyl (E)-3-(4-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBXQGYKZKOORG-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194681 | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorocinnamate | |
CAS RN |
20754-21-6, 7560-44-3 | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20754-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl p-chlorocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chlorocinnamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl p-chlorocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Methyl 4-chlorocinnamate a promising antifungal agent?
A: Research suggests that Methyl 4-chlorocinnamate and its derivatives demonstrate potent antifungal activity. Studies have shown its efficacy against various Candida species, including Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii []. This activity is attributed to its potential to inhibit the enzyme 14α-demethylase, a crucial enzyme in fungal cell wall synthesis [].
Q2: How does the structure of Methyl 4-chlorocinnamate influence its antifungal activity?
A: The structure of cinnamic acid derivatives significantly impacts their antifungal potency. Studies indicate that introducing a chlorine atom at the 4-position of the benzene ring, as seen in Methyl 4-chlorocinnamate, enhances antifungal activity [, ]. Further modifications, such as incorporating short alkyl chains containing heteroatoms like oxygen or attaching a perillyl-type terpenic substructure, can further augment the antifungal profile [].
Q3: What are the advantages of using continuous-flow microreactors in synthesizing Methyl 4-chlorocinnamate derivatives?
A: Utilizing Lipozyme® TL IM as a catalyst within continuous-flow microreactors offers a highly efficient method for synthesizing cinnamamides, including Methyl 4-chlorocinnamate derivatives, from methyl cinnamates and phenylethylamines []. This approach provides several advantages:* Efficiency: Achieves high conversion rates (up to 91.3%) within a short residence time [].* Mild Conditions: Operates under mild reaction conditions, minimizing unwanted side reactions [].* Control and Scalability: Allows for precise control over reaction parameters and facilitates easy scalability for larger-scale production [].* Sustainability: Enables catalyst recycling and reuse, contributing to a more sustainable and cost-effective process [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)
![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)








![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)
![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)